molecular formula C9H12N2O5S B3260773 2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid CAS No. 334757-72-1

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid

Cat. No.: B3260773
CAS No.: 334757-72-1
M. Wt: 260.27 g/mol
InChI Key: YLVKVGAKZMEMIU-UHFFFAOYSA-N
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Description

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid, also known as N-(5-Amino-2-sulfophenyl)-beta-alanine, is a chemical compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . This compound is characterized by its sulfonic acid group and amino functionalities, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid are currently unknown. This compound is used in proteomics research

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its use in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.

Pharmacokinetics

Its molecular weight is 260.3 , which is within the range that allows for oral absorption.

Result of Action

The molecular and cellular effects of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid’s action are currently unknown. As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid typically involves the reaction of 4-aminobenzenesulfonic acid with beta-alanine under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as crystallization and filtration to purify the final product. The industrial production aims to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzene compounds .

Scientific Research Applications

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(carboxyethyl)aminobenzenesulfonic acid
  • N-(5-Amino-2-sulfophenyl)-beta-alanine
  • Propionic MPDSA

Uniqueness

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers specific advantages in terms of stability, solubility, and versatility in various applications .

Properties

IUPAC Name

3-(5-amino-2-sulfoanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-6-1-2-8(17(14,15)16)7(5-6)11-4-3-9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVKVGAKZMEMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NCCC(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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